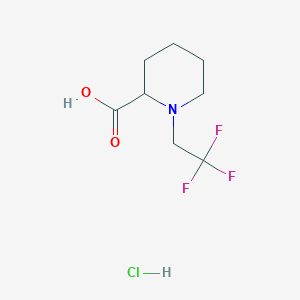

1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

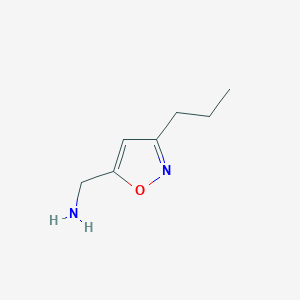

1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C8H12F3NO2 . It is an important building block in organic synthesis and has gained popularity as a key intermediate in the manufacturing of various drugs and pharmaceuticals.

Synthesis Analysis

The synthesis of 1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid is typically achieved by the reaction of piperidine with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine.Molecular Structure Analysis

The molecular structure of 1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid is characterized by a piperidine ring attached to a trifluoroethyl group at the alpha position. It has a molecular weight of 211.18 g/mol .Wissenschaftliche Forschungsanwendungen

Crystal and Molecular Structure Analysis

The study by Szafran, Komasa, and Bartoszak-Adamska (2007) on 4-Piperidinecarboxylic acid hydrochloride, a closely related compound, focuses on its crystal and molecular structure characterized by X-ray diffraction, calculations, and FTIR spectrum. This research underlines the significance of structural analysis in understanding the properties and potential applications of piperidine derivatives in designing novel molecular architectures and materials (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Novel Catalysts for Chemical Synthesis

Haskins and Knight (2002) explored sulfonamides, including trifluoroethyl piperidine derivatives, as novel terminators of cationic cyclisations, highlighting their utility in organic synthesis, especially for inducing cyclisation reactions. This research indicates the potential of 1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride in facilitating efficient and selective synthesis of cyclic compounds (Haskins & Knight, 2002).

Pharmaceutical Applications

Crich and Smith (2001) discussed the use of 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride for activating thioglycosides, a method relevant for synthesizing glycosylated compounds. Though not directly mentioning 1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride, this work suggests its potential role in synthesizing complex molecules for pharmaceutical applications (Crich & Smith, 2001).

Catalysis and Polymerization

Ghorbani‐Choghamarani and Azadi (2015) developed Fe3O4 nanoparticles functionalized with piperidine-4-carboxylic acid (PPCA) for catalyzing the synthesis of polyhydroquinolines. This study exemplifies the potential of piperidine derivatives in nanotechnology and catalysis, suggesting that similar compounds like 1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride could serve as catalysts in material science and organic synthesis (Ghorbani‐Choghamarani & Azadi, 2015).

Analytical and Spectroscopic Applications

The research on diastereomeric complexes and structural characterization of piperidine-3-carboxylic acid derivatives by Bartoszak-Adamska et al. (2011) points to the analytical applications of such compounds. Through X-ray analysis, spectroscopic studies, and computational methods, these compounds' detailed molecular interactions provide insights into their use in analytical chemistry, drug design, and molecular biology (Bartoszak-Adamska et al., 2011).

Eigenschaften

IUPAC Name |

1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)5-12-4-2-1-3-6(12)7(13)14;/h6H,1-5H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYBQUAVSHQBSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)CC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

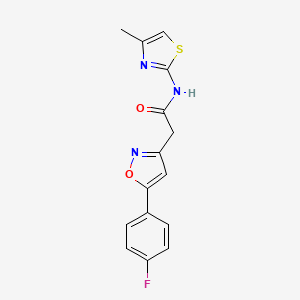

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2662139.png)

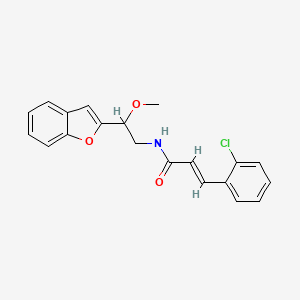

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2662140.png)

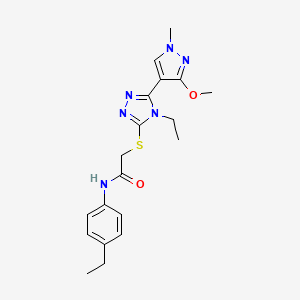

![(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2662142.png)

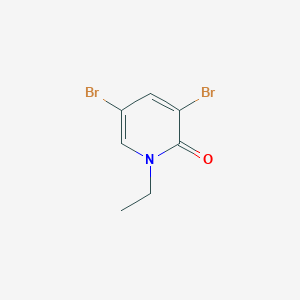

![(S)-Methyl 2-(4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B2662154.png)